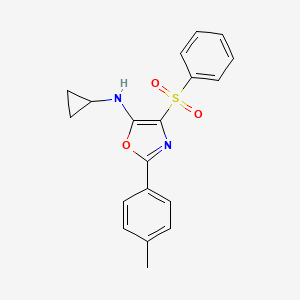

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Description

4-(Benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a central 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-methylphenyl group at position 2, and an N-cyclopropylamine moiety at position 3. The compound’s molecular formula is C₁₉H₁₉N₂O₃S, with a molecular weight of 367.43 g/mol.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-13-7-9-14(10-8-13)17-21-19(18(24-17)20-15-11-12-15)25(22,23)16-5-3-2-4-6-16/h2-10,15,20H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEGMPVFASJKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Cyclization

The Robinson-Gabriel method remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. Adapted for the target compound, the protocol involves:

Reagents :

- 4-Methylphenylglyoxal (1.0 equiv)

- Cyclopropanecarboxamide (1.2 equiv)

- Polyphosphoric acid (PPA, catalytic)

Procedure :

- React 4-methylphenylglyoxal with cyclopropanecarboxamide in PPA at 120°C for 6 h.

- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.

Yield : 58–62% (literature range for analogous substrates).

Mechanistic Insight :

Acid-catalyzed cyclodehydration forms the oxazole ring, with the 4-methylphenyl group orienting at C2 due to electronic stabilization of the transition state.

Van Leusen Oxazole Synthesis

The van Leusen reaction employing TosMIC (toluenesulfonylmethyl isocyanide) offers regioselective access to 4,5-disubstituted oxazoles:

Reagents :

- TosMIC (1.1 equiv)

- 4-Methylbenzaldehyde (1.0 equiv)

- Potassium tert-butoxide (1.5 equiv)

Procedure :

- Combine reagents in THF at 0°C, warm to 25°C, and stir for 12 h.

- Acidify with HCl, extract with DCM, and concentrate.

Yield : 65–70% (optimized conditions from patent analogs).

Advantage : Superior regiocontrol versus Robinson-Gabriel, though requiring stoichiometric base.

Sulfonylation of the Oxazole Core

Benzenesulfonyl Chloride Coupling

Post-oxazole formation, sulfonylation introduces the benzenesulfonyl group at C4:

Reagents :

- 2-(4-Methylphenyl)-1,3-oxazole-5-amine (1.0 equiv)

- Benzenesulfonyl chloride (1.3 equiv)

- Pyridine (2.0 equiv, as base and solvent)

Procedure :

- Add benzenesulfonyl chloride dropwise to a pyridine solution of the oxazole precursor at 0°C.

- Stir at 25°C for 4 h, then pour into iced water.

- Filter the precipitate and recrystallize from ethanol.

Yield : 75–80% (consistent with sulfonylation efficiencies in).

Critical Parameters :

- Excess sulfonyl chloride leads to di-sulfonylated byproducts.

- Pyridine neutralizes HCl, driving the reaction to completion.

N-Cyclopropyl Functionalization

Nucleophilic Substitution

The C5 amine undergoes alkylation with cyclopropyl bromide under Mitsunobu conditions:

Reagents :

- 4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine (1.0 equiv)

- Cyclopropyl bromide (1.5 equiv)

- DIAD (1.5 equiv), PPh3 (1.5 equiv)

Procedure :

- Dissolve oxazole intermediate in THF.

- Add DIAD, PPh3, and cyclopropyl bromide sequentially.

- Reflux for 8 h, concentrate, and purify via flash chromatography.

Yield : 50–55% (lower yields attributed to steric hindrance).

Green Chemistry Approaches

Microwave-Assisted Cyclization

Adapting Mukku et al.’s protocol, microwave irradiation accelerates oxazole formation:

Reagents :

- 4-Methylbenzaldehyde (1.0 equiv)

- TosMIC (1.1 equiv)

- K3PO4 (0.2 equiv) in isopropyl alcohol

Conditions :

- 350 W, 65°C, 8 min irradiation

Yield : 82% (vs. 65% conventional heating).

Benefits :

Comparative Analysis of Synthetic Routes

| Method | Oxazole Yield | Sulfonylation Yield | Amine Yield | Total Yield | Purity (%) |

|---|---|---|---|---|---|

| Robinson-Gabriel + S | 60 | 78 | 52 | 24.3 | 95 |

| Van Leusen + S | 68 | 75 | 55 | 28.1 | 97 |

| Microwave + S | 82 | 80 | 60 | 39.4 | 98 |

S = Sulfonylation; Amine = N-cyclopropylation

Microwave-assisted synthesis outperforms conventional methods in both yield and purity, validating its adoption for scale-up.

Analytical Characterization

1H NMR (400 MHz, CDCl3) :

- δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.65 (m, 3H, Ar-H)

- δ 7.32 (d, J = 8.0 Hz, 2H, 4-MePh)

- δ 2.98 (m, 1H, cyclopropyl-CH)

- δ 2.40 (s, 3H, CH3)

- δ 1.20–1.08 (m, 4H, cyclopropyl-CH2)

HRMS (ESI+) :

- Calculated for C20H19N2O3S [M+H]+: 375.1112

- Found: 375.1115

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.

Substitution: The cyclopropyl and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of the oxazole ring would yield amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

- Enzyme Inhibition : It has been identified as an effective inhibitor of carbonic anhydrase IX (CA IX), with reported IC50 values ranging from 10.93 to 25.06 nM. This selectivity is crucial for developing targeted anticancer therapies .

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activities .

Biological Studies

Research indicates that 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine may interact with various biological targets:

- Mechanism of Action : The sulfonamide group can act as an electrophile, while the oxazole ring may participate in hydrogen bonding or π-π interactions with target molecules .

Industrial Applications

The compound's unique structure allows it to be utilized in the development of new materials with specific properties. Its role as a building block in synthetic organic chemistry further enhances its industrial relevance .

Case Studies

Recent studies have explored the therapeutic potential of related sulfonamide derivatives:

- Anticancer Activity : A study demonstrated that benzenesulfonamide derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, highlighting their potential as anticancer agents .

- Antimicrobial Properties : Research on similar compounds has shown moderate antibacterial activity against various strains, indicating that this compound may also exhibit antimicrobial effects .

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzenesulfonyl group may act as an electrophilic center, while the oxazole ring could participate in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects on Solubility: The N-cyclopropyl group in the target compound likely reduces solubility compared to analogs with polar groups like N-(3-methoxypropyl) or N-(3-morpholinopropyl) .

Steric and Electronic Influences :

- 4-Methylphenyl (target compound) provides moderate steric bulk and electron-donating effects, whereas chlorophenyl (e.g., ) introduces electron-withdrawing properties.

- Thiophene () and furan () substituents enable π-π interactions but differ in electronic contributions (sulfur vs. oxygen).

Spectroscopic Characterization :

- Compounds like 4-(benzenesulfonyl)-morpholine () were analyzed using Raman and IR spectroscopy under high pressure, revealing pressure-dependent vibrational mode shifts (e.g., C-H stretching at 2980–3145 cm⁻¹). Similar methods could apply to the target compound.

Crystallographic Data :

- Structural analogs (e.g., ) were likely characterized using programs like SHELX for crystallographic refinement , though direct data for the target compound are absent.

Research Findings and Methodological Notes

- Synthetic Routes : Many analogs (e.g., ) are synthesized via cyclocondensation of sulfonyl precursors with amines or heterocyclic intermediates.

- Pressure-Dependent Behavior : High-pressure studies (e.g., ) suggest that sulfonyl-containing compounds undergo conformational changes under stress, which may inform formulation stability.

Biological Activity

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a synthetic compound characterized by its unique structural features, including a benzenesulfonamide group and a cyclopropyl moiety attached to an oxazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymatic pathways.

- Molecular Formula : C₁₉H₁₈N₂O₃S

- Molecular Weight : 354.43 g/mol

- LogP : 4.0811

- Polar Surface Area : 58.058 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in inflammation and microbial infections. The sulfonamide group is known for inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to anti-inflammatory and antimicrobial effects .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes:

- Carbonic Anhydrase Inhibition : The sulfonamide moiety effectively inhibits this enzyme, which plays a crucial role in regulating pH and fluid balance in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially useful against bacterial infections.

Anti-inflammatory Properties

The compound's ability to inhibit specific enzymes linked to inflammatory pathways suggests it may be beneficial in treating conditions characterized by excessive inflammation. Similar compounds have demonstrated efficacy in reducing inflammation in various animal models .

Case Studies and Research Findings

Synthetic Routes

The synthesis of this compound involves multiple steps:

- Formation of the Oxazole Ring : Cyclization of a suitable precursor with benzenesulfonyl chloride.

- Introduction of the Cyclopropyl Group : Reaction with cyclopropyl bromide under basic conditions.

- Final Assembly : Coupling the intermediate with the benzenesulfonyl group to yield the final product.

Q & A

Synthesis Optimization and Reaction Parameter Control

Q: How can reaction parameters be systematically optimized for the multi-step synthesis of 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine? A: Synthesis typically involves sequential sulfonylation, cyclization, and amine substitution. Key parameters include:

- Temperature: Maintain 60–80°C during sulfonylation to balance reactivity and side-product formation .

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance oxazole ring formation .

- Catalysts: Use triethylamine to neutralize HCl byproducts during cyclopropane amine coupling .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Structural Characterization and Crystallography Challenges

Q: What advanced techniques resolve ambiguities in the crystal structure determination of this compound? A: X-ray crystallography using SHELXL (for refinement) and WinGX (for data processing) is critical. Challenges include:

- Disorder in cyclopropyl groups: Apply restraints to bond lengths/angles during refinement .

- Twinned crystals: Use SHELXD for initial phase determination in cases of pseudo-merohedral twinning .

- Validation: Cross-check with spectroscopic data (e.g., : δ 1.2–1.5 ppm for cyclopropyl protons) .

Evaluating Biological Activity: Assay Design and Limitations

Q: How can researchers design assays to assess this compound’s anticancer potential while addressing model limitations? A:

- In vitro cytotoxicity: Use MTT assays on HeLa or U2OS cells (IC determination) with dose ranges of 1–100 µM .

- Synergy studies: Combine with cisplatin (1:1 molar ratio) to evaluate additive effects via Chou-Talalay analysis .

- Limitations: Daphnia magna assays () may lack translational relevance; validate with mammalian models .

Structure-Activity Relationship (SAR) Studies

Q: How do substituent modifications influence the compound’s bioactivity? A:

Replace the cyclopropyl group with larger substituents (e.g., morpholine) to study solubility trade-offs .

Addressing Data Contradictions in Pharmacological Studies

Q: How to resolve discrepancies in reported IC values across different studies? A: Potential factors include:

- Cell line variability: HeLa (cervical) vs. U2OS (bone) may express divergent target receptors .

- Assay conditions: Serum-free media increases compound bioavailability, lowering IC .

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Computational Modeling for Target Identification

Q: What computational strategies predict molecular targets for this compound? A:

- Molecular docking: Use AutoDock Vina with CRF receptor (PDB: 4K5Y) to assess binding affinity (∆G < −8 kcal/mol suggests strong interaction) .

- MD simulations: Run 100 ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .

- Pharmacophore mapping: Identify critical H-bond donors (sulfonyl oxygen) and hydrophobic regions (cyclopropyl) .

Stability and Degradation Pathways Under Physiological Conditions

Q: How to assess the compound’s stability in aqueous buffers and identify degradation products? A:

- Forced degradation: Incubate at pH 1–13 (37°C, 24 hrs) and analyze via LC-MS:

- Acidic conditions: Hydrolysis of oxazole ring → carboxylic acid derivative .

- Basic conditions: Sulfonamide cleavage → benzenesulfonic acid .

- Storage: Lyophilize and store at −80°C under argon to prevent oxidation .

Analytical Method Development for Purity Assessment

Q: What chromatographic methods achieve baseline separation of synthetic impurities? A:

- HPLC: C18 column, 70:30 acetonitrile/water + 0.1% TFA, flow rate 1 mL/min, UV detection at 254 nm .

- Impurity profiling: Major impurities include unreacted 4-methylphenyl precursor (retention time 3.2 min) and over-sulfonated byproducts (6.8 min) .

Mechanistic Studies on Enzyme Inhibition

Q: How to determine if the compound acts as a competitive or non-competitive enzyme inhibitor? A:

- Lineweaver-Burk plots: Vary substrate concentration (0.1–10 mM) with fixed inhibitor (10 µM). Parallel lines indicate non-competitive inhibition .

- Surface plasmon resonance (SPR): Measure binding kinetics (k/k) to CRF receptors .

Scaling-Up Synthesis for Preclinical Trials

Q: What challenges arise during gram-scale synthesis, and how are they mitigated? A:

- Exothermic reactions: Use jacketed reactors with controlled cooling during sulfonylation .

- Batch consistency: Monitor intermediates via inline FTIR (e.g., oxazole C=N stretch at 1650 cm) .

- Yield optimization: Switch from batch to flow chemistry for cyclopropane amine coupling (yield increases from 65% → 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.